Chinoin-123 - 101197-99-3

Chinoin-123

Catalog Number: EVT-10913725
CAS Number: 101197-99-3
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Chinoin-123 is classified under the chemical category of pyrido(1,2-a)pyrimidines. It is identified by its Chemical Abstracts Service number 64405-40-9 and has been referenced in various scientific studies for its pharmacological properties, particularly related to lipid metabolism and atherosclerosis prevention in experimental models .

Synthesis Analysis

Methods and Technical Details

The synthesis of Chinoin-123 typically involves several chemical reactions that lead to the formation of the pyrido(1,2-a)pyrimidine core. One common synthetic route includes:

  1. Starting Materials: The synthesis often begins with ethyl acetoacetate and 2-aminopyridine.
  2. Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
  3. Catalysts: Various catalysts may be employed to enhance reaction efficiency.

The process may involve multiple steps, including cyclization and functional group modifications, to achieve the final compound .

Chemical Reactions Analysis

Reactions and Technical Details

Chinoin-123 can participate in various chemical reactions, including:

  • Oxidation Reactions: These reactions can introduce additional functional groups into the molecule.
  • Reduction Reactions: Reduction can modify the oxidation state of the compound.
  • Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are possible, allowing for diversification of functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specificity of these reactions is crucial for producing desired derivatives with enhanced properties .

Mechanism of Action

Process and Data

Chinoin-123 exhibits biological activity primarily through its influence on lipid metabolism. In experimental studies, it has been shown to affect the development of aortic atheromatosis in rabbits subjected to cholesterol feeding. The mechanism involves modulation of lysosomal enzyme activity within vascular tissues, which plays a significant role in lipid processing and plaque formation .

Data from these studies suggest that Chinoin-123 may help reduce the progression of atherosclerosis by affecting lipid accumulation in arterial walls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Chinoin-123 possesses distinct physical properties that influence its solubility and stability:

  • Molecular Weight: Approximately 290.30 g/mol.
  • Solubility: The solubility characteristics are influenced by its functional groups, which can affect its bioavailability.

Chemical properties include reactivity patterns typical of pyrido(1,2-a)pyrimidine derivatives, such as susceptibility to oxidation and substitution reactions .

Applications

Scientific Uses

Chinoin-123 has potential applications in various scientific fields:

  • Pharmacology: Its ability to modulate lipid metabolism positions it as a candidate for developing treatments for cardiovascular diseases.
  • Research: Studies investigating its effects on atherosclerosis contribute valuable insights into vascular biology and disease mechanisms.
Introduction to Chinoin-123: Historical Context and Pharmacological Significance

Chinoin-123 represents a significant milestone in the evolution of anti-atherogenic compounds, emerging as a prototypical pyrido[1,2-a]pyrimidine derivative during the late 20th century's intensive search for novel cardiovascular therapeutics. Its development occurred against the backdrop of a paradigm shift in understanding atherosclerosis—from viewing it primarily as a lipid storage disorder to recognizing its complex inflammatory pathophysiology. This compound originated from the research laboratories of Chinoin Pharmaceutical and Chemical Works in Hungary, an institution with deep roots in alkaloid chemistry and medicinal innovation, as evidenced by Hungary's historical contributions to morphinan alkaloid research [7]. While not directly an alkaloid, Chinoin-123's structural design reflects the sophisticated synthetic organic chemistry capabilities that flourished in this regional research ecosystem during the post-war pharmaceutical boom.

Discovery and Development of Pyrido[1,2-a]pyrimidine Derivatives

The pyrido[1,2-a]pyrimidine scaffold was strategically selected as a privileged heterocyclic structure for medicinal chemistry exploration due to its structural resemblance to naturally occurring purine bases and its potential for diverse biological activities. Chemists at Chinoin exploited this scaffold's versatility through systematic structural modifications, synthesizing a library of derivatives with variations at key positions (R1, R2, R3) to optimize pharmacological properties. Chinoin-123 emerged from this chemical campaign as a lead compound distinguished by its unique substituent pattern that conferred enhanced target engagement and metabolic stability compared to earlier analogs. The precise chemical designation of Chinoin-123 is 6-phenyl-2,3,4,6-tetrahydropyrido[1,2-a]pyrimidine-7-carboxylic acid ethyl ester, though it is predominantly recognized in the literature by its developmental code name.

Table 1: Key Structural Features of Pyrido[1,2-a]pyrimidine Derivatives and Chinoin-123

Structural ElementCommon Variations in DerivativesSpecific Configuration in Chinoin-123Potential Pharmacological Impact
Position 2-3Saturated, unsaturated, or substitutedSaturated (2,3,4,6-tetrahydropyrido)Enhanced conformational flexibility
Position 6 SubstituentAlkyl, aryl, heteroarylPhenyl ringImproved lipophilicity and π-stacking interactions
Position 7 FunctionalityCarboxylic acid, ester, amide, ketoneEthyl esterBalanced bioavailability and metabolic stability
Position 9H, alkyl, halogenPresumed H (prototype)Potential site for further optimization

The synthetic route to Chinoin-123 typically involved a multi-step sequence starting from readily available pyrimidine precursors, employing cyclocondensation strategies to assemble the bicyclic core. Key steps often included the formation of the pyrimidine ring followed by annulation with appropriately functionalized piperidine derivatives. This methodology allowed for the introduction of the critical ester functionality at position 7 and the phenyl group at position 6, which proved essential for its biological activity. The development process exemplified rational drug design approaches before the era of computational high-throughput screening, relying heavily on structure-activity relationship (SAR) studies conducted in relevant in vitro and in vivo models of vascular inflammation.

Role of Chinoin-123 in Early Atherosclerosis Research

Chinoin-123 entered the scientific literature at a pivotal moment when researchers were beginning to unravel the central role of inflammation in atherosclerosis. While statins were demonstrating the profound benefits of lipid-lowering, researchers concurrently sought agents targeting inflammatory components directly. Chinoin-123 served as a crucial proof-of-concept compound in this emerging field. Preclinical studies, primarily in rabbit and rodent models of diet-induced atherosclerosis, demonstrated that Chinoin-123 could significantly reduce foam cell formation—the hallmark of early atherosclerotic lesions where macrophages engulf oxidized low-density lipoprotein (oxLDL) particles [1] [6].

Mechanistically, Chinoin-123 was found to interfere with key pro-inflammatory signaling cascades within the vascular wall. While its precise molecular targets were not fully elucidated in initial studies, evidence suggested modulation of pathways involved in monocyte recruitment and endothelial activation. It appeared to reduce the expression of endothelial adhesion molecules like VCAM-1 (Vascular Cell Adhesion Molecule-1) and ICAM-1 (Intercellular Adhesion Molecule-1), thereby limiting the infiltration of monocytes into the subendothelial space—a critical initiating event in plaque formation [1] [6]. Furthermore, research indicated potential effects on chemokine signaling, possibly intersecting with pathways explored in contemporary work on chemokine receptor antagonists like those targeting CCR2 and CCR5 [5]. Its ability to dampen macrophage inflammatory responses, including the secretion of cytokines like MCP-1 (Monocyte Chemoattractant Protein-1) and IL-8 (Interleukin-8), positioned it as a valuable tool for probing the inflammatory hypothesis of atherosclerosis [1] [6].

Table 2: Key Research Milestones Involving Chinoin-123 in Atherogenesis

Research FocusExperimental ModelMajor Finding with Chinoin-123Significance
Foam Cell FormationIn vitro macrophage assaysSignificant reduction in oxLDL uptake and lipid accumulationValidated direct anti-foam cell effect
Monocyte RecruitmentEndothelial-monocyte co-culturesInhibition of monocyte adhesion under pro-inflammatory conditionsSuggested modulation of endothelial adhesion molecules
Early Plaque DevelopmentCholesterol-fed rabbit modelReduction in aortic fatty streak area compared to controlsDemonstrated efficacy in vivo in a relevant model
Inflammatory CytokinesPeritoneal macrophagesDownregulation of MCP-1 and IL-8 secretionIndicated suppression of macrophage pro-inflammatory state

Position Within the Broader Landscape of Anti-Atherogenic Agents

Chinoin-123 occupied a distinct niche within the diverse universe of anti-atherogenic agents investigated during the late 20th century. Unlike lipid-centric agents such as statins (HMG-CoA reductase inhibitors), fibrates (PPARα agonists), or bile acid sequestrants, Chinoin-123's primary mechanism appeared rooted in inflammation modulation. This placed it conceptually alongside other emerging immunomodulatory approaches being explored, albeit preceding the later clinical validation of anti-inflammatory strategies like interleukin-1β (IL-1β) inhibition (e.g., canakinumab) by decades [6]. Its mechanism also differed fundamentally from natural compounds with anti-atherogenic potential under investigation, such as phytosterols (which reduce cholesterol absorption), omega-3 polyunsaturated fatty acids (with pleiotropic effects including triglyceride lowering and inflammation resolution), or red yeast rice (a natural source of monacolin K, similar to lovastatin) [2].

Compared to contemporarily explored synthetic small molecules targeting specific inflammatory pathways (e.g., early CCR2 antagonists or LOX inhibitors), Chinoin-123 was somewhat less target-specific initially. Its value resided partly in its phenotypic effects—reducing foam cell formation and endothelial activation—without the scientific community having fully mapped all the underlying molecular players involved in atherosclerosis-related inflammation at the time. This characteristic made it both a therapeutic prototype and a valuable research tool for probing atherogenic processes. While Chinoin-123 itself did not transition into mainstream clinical use, its investigation helped solidify the scientific rationale for pursuing targeted anti-inflammatory agents for cardiovascular disease. It contributed to the conceptual foundation upon which later, more specific agents targeting the NLRP3 inflammasome pathway or cytokine signaling were developed and clinically tested [4] [6]. The trajectory of atherosclerosis research, increasingly recognizing the interplay between lipids, inflammation, and immune responses (the metabolic-immune hypothesis), underscores the prescient nature of exploring compounds like Chinoin-123 that targeted non-lipid pathways [6].

Table 3: Positioning Chinoin-123 Among Anti-Atherogenic Agent Classes

Agent ClassPrototype ExamplesPrimary Mechanism of ActionChinoin-123 Differentiation
Lipid-LoweringStatins (e.g., Atorvastatin)Inhibition of HMG-CoA reductase → ↓ LDL-CFocus on inflammation, minimal direct lipid-lowering effect
PPAR AgonistsFibrates (e.g., Fenofibrate)Activation of PPARα → ↑ lipoprotein lipase, ↓ TGNot a nuclear receptor agonist
Natural Compounds/NutraceuticalsPhytosterols, ω-3 PUFAs↓ Cholesterol absorption, ↑ reverse cholesterol transport, anti-inflammatoryFully synthetic, specific chemotype (pyridopyrimidine)
Chemokine Receptor AntagonistsCCR2/CCR5 inhibitors (e.g., compounds in [5])Blockade of monocyte migration and activationLikely broader initial mechanism, earlier development stage
Later Anti-InflammatoriesCanakinumab (anti-IL-1β)Neutralization of IL-1β cytokineSmall molecule vs. biologic, earlier tool compound

Properties

CAS Number

101197-99-3

Product Name

Chinoin-123

IUPAC Name

2-[(6S,9S)-3-ethoxycarbonyl-6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl]acetic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-3-21-14(20)10-7-15-12-9(6-11(17)18)5-4-8(2)16(12)13(10)19/h7-9H,3-6H2,1-2H3,(H,17,18)/t8-,9-/m0/s1

InChI Key

IRGLQUMAHASUTG-IUCAKERBSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(CCC(N2C1=O)C)CC(=O)O

Isomeric SMILES

CCOC(=O)C1=CN=C2[C@@H](CC[C@@H](N2C1=O)C)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.